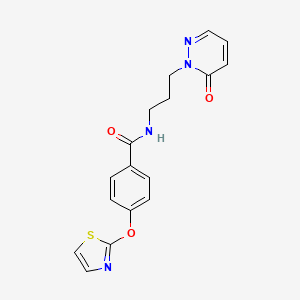
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiazol-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound features a pyridazine moiety linked to a thiazole and a benzamide group, which are known for their diverse biological activities. The structural formula can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
- O = Oxygen
- S = Sulfur
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the pyridazine ring through cyclization reactions.
- Alkylation of the pyridazine with a propyl group.
- Coupling with thiazole and benzamide moieties under controlled conditions to ensure high yield and purity.
Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.
1. Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, particularly:
- Cyclooxygenase (COX) : Inhibitors targeting COX enzymes are crucial in managing inflammation and pain.
- Lipoxygenase (LOX) : Compounds that inhibit LOX can reduce leukotriene production, thus mitigating inflammatory responses.
In vitro studies have shown that similar pyridazine derivatives possess IC50 values ranging from 0.05 to 0.14 mM for COX-2 inhibition, indicating potent activity against this target .
| Compound Type | Target Enzyme | IC50 Range (mM) |
|---|---|---|
| Pyridazine Derivatives | COX-2 | 0.05 - 0.14 |
| Pyridazine Derivatives | LOX | 2 - 7 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. The presence of both thiazole and pyridazine rings enhances its interaction with microbial targets, potentially disrupting their metabolic pathways.
3. Enzyme Inhibition
Research indicates that this compound may interact with multiple biological targets:
- It may modulate enzyme activity through competitive inhibition or allosteric mechanisms, particularly affecting enzymes involved in metabolic processes .
The proposed mechanisms include:
- Binding Affinity : The compound likely binds to the active sites of COX and LOX enzymes, preventing substrate access.
- Signal Pathway Modulation : It may influence signaling pathways related to inflammation and cell proliferation, potentially through receptor interactions.
Study on Anti-inflammatory Effects
A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry evaluated the anti-inflammatory properties of pyridazine-based compounds similar to this compound. The results indicated significant inhibition of COX enzymes, supporting the potential use of these compounds as therapeutic agents in inflammatory diseases .
Study on Antimicrobial Activity
Another research effort focused on the antimicrobial efficacy of thiazole-containing compounds revealed that they exhibit broad-spectrum activity against both gram-positive and gram-negative bacteria, suggesting that this compound could be developed into an effective antimicrobial agent .
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-15-3-1-9-20-21(15)11-2-8-18-16(23)13-4-6-14(7-5-13)24-17-19-10-12-25-17/h1,3-7,9-10,12H,2,8,11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNCVSFDRSRNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














